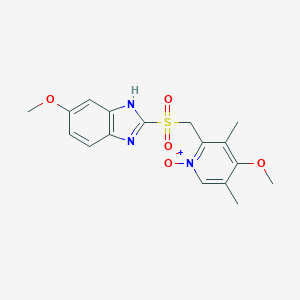

Omeprazole Sulfone N-Oxide

描述

Omeprazole Sulfone N-Oxide is a metabolite of Omeprazole, a widely used proton pump inhibitor.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Omeprazole Sulfone N-Oxide typically involves the oxidation of Omeprazole or its related compounds. One common method includes the use of meta-chloroperoxybenzoic acid as an oxidizing agent in a suitable solvent like methylene chloride or toluene . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes with stringent purification steps. These processes are designed to maximize yield and purity, often involving crystallization and recrystallization techniques to isolate the compound .

化学反应分析

Types of Reactions: Omeprazole Sulfone N-Oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions.

Reduction: It can be reduced back to its precursor forms under suitable conditions.

Substitution: The compound can participate in substitution reactions, particularly involving its sulfone and N-oxide functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Meta-chloroperoxybenzoic acid, potassium permanganate.

Reducing Agents: Common reducing agents used in organic synthesis.

Solvents: Methylene chloride, toluene, methanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield various oxidized derivatives .

科学研究应用

Omeprazole Sulfone N-Oxide has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the study of Omeprazole metabolism.

Biology: Investigated for its role in biological systems, particularly in the metabolism of proton pump inhibitors.

Medicine: Studied for its potential effects and interactions in the human body, especially concerning gastric acid secretion.

Industry: Utilized in the pharmaceutical industry for quality control and method development.

作用机制

The mechanism of action of Omeprazole Sulfone N-Oxide is closely related to its parent compound, Omeprazole. It inhibits the hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system found at the secretory surface of gastric parietal cells. This inhibition leads to a reduction in gastric acid secretion .

相似化合物的比较

Omeprazole: The parent compound, widely used as a proton pump inhibitor.

Esomeprazole: An enantiomer of Omeprazole with similar pharmacological effects.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Uniqueness: Omeprazole Sulfone N-Oxide is unique due to its specific structural modifications, which include the sulfone and N-oxide functional groups. These modifications can influence its chemical reactivity and metabolic pathways, distinguishing it from other related compounds .

生物活性

Omeprazole sulfone N-oxide is a significant metabolite of omeprazole, a widely used proton pump inhibitor (PPI) that treats conditions associated with excessive stomach acid production, such as gastroesophageal reflux disease (GERD). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and implications in drug interactions and toxicity.

This compound has the following chemical characteristics:

- Molecular Formula : C17H19N3O5S

- Molecular Weight : 379.41 g/mol

- CAS Number : 2748468-58-6

These properties facilitate its identification and usage in various pharmacological studies.

This compound retains some biological activity associated with the inhibition of gastric acid secretion. It acts primarily through:

- Inhibition of Proton Pumps : Similar to omeprazole, it inhibits the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid production.

- Metabolic Pathway Tracing : The stable isotope labeling in derivatives like this compound allows researchers to trace metabolic pathways and understand pharmacokinetics in vivo, which is crucial for assessing drug interactions and efficacy .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : It has been shown to increase gastric flow and reduce inflammation markers (e.g., COX-2) and apoptosis markers (e.g., caspases) in certain studies .

- Genomic Stability : Long-term use of omeprazole and its metabolites may induce genomic instability, increasing the risk for certain cancers. This is particularly concerning in patients with chronic conditions requiring prolonged therapy .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Acid Secretion Inhibition | Reduces gastric acid production by inhibiting proton pumps. |

| Anti-inflammatory | Increases gastric flow; reduces inflammatory markers. |

| Genomic Instability | Potentially increases cancer risk due to long-term use. |

Drug Interactions

This compound's interaction with other medications is a critical area of research. Studies have demonstrated that it can influence the pharmacodynamics and pharmacokinetics of co-administered drugs, particularly those metabolized by cytochrome P450 enzymes (CYP2C19 and CYP3A4).

Table 2: Drug Interaction Summary

| Drug Class | Interaction Type | Clinical Implication |

|---|---|---|

| Anticoagulants | Increased bleeding risk | Requires monitoring and dosage adjustment |

| Antiepileptics | Reduced efficacy | Potential need for increased dosage |

| Antidepressants | Altered metabolism | Risk of side effects or reduced efficacy |

Case Studies

- Case Study on Long-term Use : A clinical study involving patients on long-term omeprazole therapy indicated a significant increase in atrophic gastritis cases and potential links to gastric cancer due to altered gastric flora and reduced acid levels .

- Drug Interaction Study : Another study assessed the impact of this compound on the metabolism of warfarin, revealing that it significantly altered INR levels, necessitating careful monitoring during concurrent administration .

常见问题

Basic Research Questions

Q. How is Omeprazole Sulfone N-Oxide identified and quantified in pharmaceutical formulations?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely employed. Pharmacopeial methods (e.g., European Pharmacopoeia) recommend using a C18 column and mobile phases adjusted to pH 8.0–8.5 to resolve this compound from related impurities like omeprazole sulfone and omeprazole sulfide. Retention time and spectral comparison against reference standards (e.g., USP Omeprazole Related Compound A RS) are critical for identification .

Q. What are the recommended storage conditions for this compound to ensure stability?

- Methodology : Store at 4°C in tightly sealed, light-resistant containers under dry conditions. Prolonged exposure to moisture or temperatures above 25°C can accelerate degradation, leading to impurities such as sulfonic acid derivatives. Stability studies should include periodic HPLC analysis to monitor degradation .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodology : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. In case of spills, collect solid material using non-reactive tools and dispose of it as hazardous waste. Respiratory protection (NIOSH-approved) is advised during aerosol-generating procedures .

Advanced Research Questions

Q. What experimental strategies mitigate overoxidation during the synthesis of this compound?

- Methodology : Optimize reaction conditions by controlling oxidant stoichiometry (e.g., H2O2 or mCPBA) and temperature. Catalytic systems, such as Mg-anthracene complexes, can improve selectivity and reduce sulfone N-oxide byproduct formation. Post-synthesis purification via preparative HPLC or recrystallization in methanol/water mixtures further isolates the target compound .

Q. How can co-elution of this compound with structurally similar impurities be resolved in chromatographic analysis?

- Methodology : Adjust chromatographic parameters:

- pH : Increase mobile phase pH to 8.0–8.5 to enhance ionization differences between analytes.

- Temperature : Operate at 30–40°C to improve peak resolution.

- Organic Modifier : Use acetonitrile over methanol for sharper peaks and reduced tailing .

Q. What are the key challenges in impurity profiling of this compound, and how can they be addressed?

- Methodology : Impurities like omeprazole sulfone and desmethoxy derivatives require orthogonal analytical techniques. Combine HPLC-UV with mass spectrometry (LC-MS) for structural confirmation. For trace-level impurities (<0.1%), employ gradient elution with tandem MS detection to improve sensitivity .

Q. How does the degradation pathway of this compound under acidic conditions impact its pharmacological relevance?

属性

IUPAC Name |

6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-10-8-20(21)15(11(2)16(10)25-4)9-26(22,23)17-18-13-6-5-12(24-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGMHRIYIGAEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166530 | |

| Record name | Omeprazole sulfone N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158812-85-2 | |

| Record name | Omeprazole sulfone N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158812852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omeprazole sulfone N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 158812-85-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMEPRAZOLE SULFONE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GZ7SI3024 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。